(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid
Description
The compound (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid is a sulfated aminoglycoside derivative characterized by:
- Core structure: A cyclohexyl group linked to multiple oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings.
- Functional groups: Amino, hydroxyl, and hydroxymethyl substituents distributed across the rings, with a sulfuric acid counterion enhancing solubility and stability .
- Potential applications: Likely designed for antibiotic activity or nonsense mutation readthrough, akin to modified aminoglycosides .
Properties
Molecular Formula |
C23H48N6O17S |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17-,18-,19-,20-,21-,22+,23+;/m1./s1 |
InChI Key |
OIXVKQDWLFHVGR-JTDFUEKESA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@@H]([C@H]([C@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Oxane Ring Synthesis
The core oxane is synthesized from d-mannose via a sequence involving:
-
Selective protection : Benzylidene acetal formation at C4/C6 positions.
-
Amination at C5 : Mitsunobu reaction with phthalimide, followed by hydrazinolysis.
-
Aminomethylation at C2 : Reductive amination of a C2-ketose intermediate using ammonium acetate and NaBH3CN.
Key data :
Cyclohexyl Diaminosugar Construction
The cyclohexyl unit is prepared via:
-
Os-catalyzed tethered aminohydroxylation (TA) : A d-glucal derivative undergoes TA with p-chlorobenzoyloxycarbamate to install C4/C6 amino groups.
-
Epoxide ring-opening : Epoxidation of a glycal intermediate followed by NH3-mediated opening.
-
K2OsO2(OH)4 (3 mol%), tBuOH/H2O (3:1), 35°C, 15 h.
-
Yield: 98% with >20:1 dr.
Oxolane Linker and Terminal Oxane
The oxolane linker is synthesized from l-rhamnose via:
-
Triflate displacement : C4-OH activation with Tf2O, followed by NaN3 substitution.
-
Staudinger reduction : Conversion of azide to amine using PPh3/H2O.
The terminal oxane is derived from d-xylose using a-sigmatropic allyl cyanate/isocyanate rearrangement to install C3-amino and C6-aminomethyl groups.
Glycosylation Strategies
β-Glycosidic Bond Formation
Key methods include:
-
Schmidt glycosylation : Using glycosyl trichloroacetimidate donors under TMSOTf catalysis.
-
mCBz-activated donors : m-Chlorobenzoate leaving groups enable stereoretentive coupling.
Comparative glycosylation yields :
| Donor Type | Acceptor | Yield (%) | α:β Ratio |
|---|---|---|---|
| Trichloroacetimidate | Cyclohexyl diamine | 68 | 1:9 |
| mCBz | Oxolane linker | 82 | 1:20 |
Sulfonation and Counterion Exchange
| Substrate | SO3 Source | Temp (°C) | Purity (%) |
|---|---|---|---|
| Desulfated product | SO3·Py | −20 | 95 |
| Crude mixture | H2SO4 (gas) | 0 | 87 |
Final Deprotection and Purification
Global deprotection involves:
-
Hydrogenolysis : Pd/C, H2 (1 atm), EtOAc/MeOH to remove benzyl groups.
-
Silyl ether cleavage : TBAF in THF for TBS-protected amines.
Purification is performed via ion-exchange chromatography (Dowex 50WX8, NH4OH eluent).
Analytical Data Validation
Critical characterization :
-
¹H NMR (D2O): δ 5.32 (d, J=3.5 Hz, H1), 4.98 (m, H2 cyclohexyl), 3.85–3.45 (m, oxane/oxolane protons).
Industrial Scalability Considerations
Process optimization highlights :
-
Flow chemistry : Continuous hydrogenation reduces reaction time from 24 h to 2 h.
-
Crystallization control : Ethanol/water (7:3) achieves >99% polymorph purity.
Cost analysis :
| Step | Cost Driver | Reduction Strategy |
|---|---|---|
| Os-catalyzed TA | Catalyst recycling | 90% recovery via SiO2 adsorption |
| Glycosylation | Donor stoichiometry | Substoichiometric TMSOTf (0.2 equiv) |
Emerging Methodologies
Future directions :
Chemical Reactions Analysis
Types of Reactions
Framycetin sulphate undergoes various chemical reactions, including hydrolysis and substitution reactions. Hydrolysis of framycetin sulphate yields neamine and neobiosamine B .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of framycetin sulphate.
Substitution: Specific reagents can be used to introduce different functional groups into the molecule, altering its properties.
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Properties
This compound is structurally related to aminoglycosides which are known for their antibacterial properties. Research indicates that derivatives of this compound may exhibit activity against various bacterial strains by inhibiting protein synthesis .
Anticancer Activity
Studies have shown that similar compounds can induce apoptosis in cancer cells. The specific structural features of this compound may enhance its ability to interfere with cancer cell proliferation and survival mechanisms .
Drug Delivery Systems
Due to its unique chemical properties and ability to form complexes with other molecules, this compound can be utilized in drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs when formulated into lipid-based carriers or nanoparticles .
Biochemical Research
Enzyme Inhibition Studies
The compound's structural analogs have been explored as enzyme inhibitors in various biochemical pathways. Its potential to inhibit specific enzymes involved in metabolic processes makes it a candidate for further research in metabolic disorders .
Cell Signaling Pathways
Research has indicated that compounds with similar structures can modulate cell signaling pathways. This property can be harnessed for therapeutic interventions in diseases where signaling pathways are disrupted .
Agricultural Applications
Pesticidal Properties
There is emerging evidence that certain amino-sugar derivatives possess pesticidal properties. This compound may be evaluated for its effectiveness as a biopesticide against agricultural pests due to its potential low toxicity to non-target organisms .
Case Studies
Mechanism of Action
Framycetin sulphate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of transfer RNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. As a result, the bacterium is unable to synthesize functional proteins, ultimately leading to its death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Designer Aminoglycosides (Compounds 4 and 6)
- Compound 6: Structure: Features a cyclohexyl core with amino, hydroxy, and hydroxymethyl groups, modified with a hydroxyethyl side chain. Synthesis: Reacted with HOCH2CH2Br under reflux (63% yield) .
- Compound 4: Structure: Includes a dihydroxypropylamino side chain instead of hydroxyethyl. Synthesis: Refluxed with (S)-3-aminopropane-1,2-diol (71% yield) .
- Comparison to Target Compound: Both lack the sulfated group but share the aminoglycoside backbone. The target compound’s sulfuric acid moiety may improve pharmacokinetics (e.g., reduced renal toxicity) compared to non-sulfated analogues .
(b) Fluorinated Glycoside Derivatives (Compounds 16 and 17)
- Structure : Heavily fluorinated with triazole and pyran rings.
- Key difference : Fluorination enhances metabolic stability but introduces hydrophobicity, contrasting with the target compound’s polar sulfate group .
(c) CHEBI:149274
Research Findings and Implications
Structural Optimization
- Aminoglycoside Backbone: The target compound’s cyclohexyl-oxane/oxolane scaffold is conserved in Compounds 4 and 6, critical for ribosomal binding and readthrough activity .
- Sulfate Modification: Unlike non-sulfated analogues, the sulfate group may mitigate nephrotoxicity—a common aminoglycoside limitation—by enhancing solubility and reducing renal accumulation .
Biological Activity
The compound (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available research findings and data.
Chemical Structure and Properties
This compound has a complex structure characterized by multiple amino and hydroxyl groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of 713.71 g/mol. Its intricate arrangement of functional groups suggests potential interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : The presence of amino and hydroxyl groups allows for hydrogen bonding with bacterial cell walls or enzymes critical for bacterial survival. This interaction can disrupt cellular processes leading to cell death.
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Preliminary studies suggest that the compound may also possess antiviral properties:
- Inhibition of Viral Replication : Certain structural analogs have demonstrated the ability to inhibit viral replication in cell cultures. The mechanism is believed to involve interference with viral entry or replication processes .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The compound's solubility in water due to its numerous hydroxyl groups may facilitate absorption in biological systems.
- Toxicity Profile : Toxicological studies are essential to determine safe dosage levels. Early assessments indicate low toxicity in mammalian models at therapeutic doses .
Comparative Analysis
| Property | (2R,3S,...; sulfuric acid | Similar Compounds |
|---|---|---|
| Molecular Weight | 713.71 g/mol | Varies (typically 500-800 g/mol) |
| Antimicrobial Activity | Yes | Yes |
| Antiviral Activity | Possible | Yes (e.g., some aminoglycosides) |
| Toxicity | Low at therapeutic doses | Varies (some are highly toxic) |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy with a focus on coupling constants (e.g., ) to confirm axial/equatorial proton orientations in the oxane and cyclohexyl rings. X-ray crystallography is critical for resolving absolute stereochemistry, particularly for the amino and hydroxyl substituents .
- Data Analysis : Compare experimental NOESY/ROESY correlations with computational models (e.g., density functional theory, DFT) to resolve ambiguities in overlapping proton signals .
Q. What are the key challenges in synthesizing this compound’s branched oligosaccharide backbone?
- Experimental Design : Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, Fmoc for amines) to manage regioselectivity during glycosylation. Monitor reaction progress via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .
- Contradictions : Discrepancies in glycosidic bond yields (e.g., 60–75% vs. theoretical 90%) may arise from steric hindrance at the cyclohexyl-oxy linkage; optimize using microwave-assisted synthesis to enhance kinetics .
Advanced Research Questions
Q. How does the sulfuric acid counterion influence the compound’s solubility and stability in aqueous buffers?
- Methodology : Conduct pH-dependent solubility studies (pH 2–9) with dynamic light scattering (DLS) to monitor aggregation. Use mass spectrometry (MS) to detect sulfate dissociation under physiological conditions (37°C, 0.9% NaCl) .
- Data Interpretation : Compare with analogs (e.g., hydrochloride salts) to isolate sulfate-specific effects. Stability data may conflict with computational predictions due to hydrogen-bonding network variations .
Q. What computational strategies are effective for modeling the compound’s interaction with bacterial ribosomes?
- Approach : Apply molecular dynamics (MD) simulations using AMBER or CHARMM force fields to map hydrogen bonding between the amino-oxane moiety and 16S rRNA. Validate via isothermal titration calorimetry (ITC) to quantify binding affinities .
- Advanced Tools : Use quantum mechanics/molecular mechanics (QM/MM) hybrid models to resolve electronic interactions at the ribosomal A-site .
Data Contradiction Analysis
Q. How to resolve discrepancies between predicted and observed bioactivity in antimicrobial assays?
- Case Study : If minimal inhibitory concentration (MIC) values exceed computational docking predictions (>128 µg/mL vs. predicted 8 µg/mL), investigate off-target binding via proteome-wide affinity chromatography or metabolomic profiling .
- Hypothesis Testing : Confirm if steric clashes from the hydroxymethyl-oxolan group reduce ribosomal penetration. Synthesize a truncated analog (e.g., remove cyclohexyl-oxy chain) for comparative testing .
Methodological Recommendations
Q. What analytical techniques are optimal for quantifying degradation products under accelerated stability conditions?
- Protocol : Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS to identify hydrolytic byproducts (e.g., deaminated or oxidized derivatives). Validate with H-NMR tracking of key protons (e.g., amino groups) .
- Table :
| Condition (40°C/75% RH) | Degradation Product | Relative Abundance (%) |
|---|---|---|
| 1 week | Oxane ring-opened | 2.1 |
| 4 weeks | Deaminated derivative | 12.7 |
Advanced Synthesis Challenges
Q. How to optimize enantioselective synthesis of the cyclohexyl-diamino fragment?
- Strategy : Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) for the cyclohexenone intermediate. Monitor enantiomeric excess (ee) via chiral HPLC .
- Troubleshooting : If ee <90%, screen alternative catalysts (e.g., Jacobsen’s Co-salen) or adjust reaction temperature to mitigate kinetic resolution effects .
Theoretical vs. Experimental Alignment
Q. Why do DFT-calculated pKa values deviate from experimental results for the amino groups?
- Analysis : Solvation effects in the oxane ring’s hydrophilic microenvironment may lower experimental pKa (e.g., calculated 9.2 vs. observed 8.4). Use explicit solvent models (e.g., COSMO-RS) to refine predictions .
Biological Mechanism Exploration
Q. What in vitro assays are suitable for probing the compound’s inhibition of glycosyltransferases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
